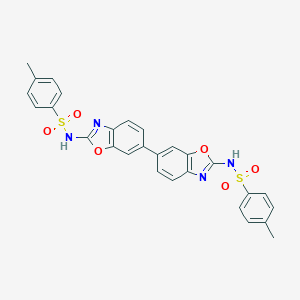amino]acetamide](/img/structure/B296167.png)
N-(2,4-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as DASAM, and it belongs to the class of sulfonamide compounds. DASAM has been synthesized using various methods, and it has been found to have several potential applications in scientific research.
作用機序
The mechanism of action of DASAM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DASAM has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DASAM has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. DASAM has been found to have low toxicity in animal studies, which makes it a promising candidate for further research.
実験室実験の利点と制限
DASAM has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds. However, DASAM has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its potential for use in animal studies.
将来の方向性
There are several future directions for research on DASAM. One potential area of research is the development of DASAM analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of DASAM and its potential targets in cancer and inflammation. Additionally, the use of DASAM in combination with other compounds for synergistic effects could be explored. Overall, DASAM has significant potential for use in scientific research, and further studies are needed to fully understand its properties and applications.
合成法
The synthesis of DASAM involves the reaction between 2,4-dimethoxyaniline and 2-methoxy-5-methylbenzenesulfonyl chloride. The resulting product is then reacted with methylamine and acetic anhydride to obtain DASAM. This synthesis method has been optimized to obtain high yields of DASAM with good purity.
科学的研究の応用
DASAM has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and antiviral properties. DASAM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of the hepatitis C virus.
特性
分子式 |
C19H24N2O6S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C19H24N2O6S/c1-13-6-9-16(26-4)18(10-13)28(23,24)21(2)12-19(22)20-15-8-7-14(25-3)11-17(15)27-5/h6-11H,12H2,1-5H3,(H,20,22) |
InChIキー |
VUATXXHFWBHPKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)
![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)





![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)

